molecular formula C23H22ClNO6 B11144640 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate

Cat. No.: B11144640
M. Wt: 443.9 g/mol
InChI Key: LLJRITVCYCZUAD-FQEVSTJZSA-N
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Description

3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate is a complex organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

    Chlorination and Methylation: The chromenone core is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide under controlled conditions.

    Coupling with Amino Acid Derivative: The final step involves coupling the modified chromenone with an amino acid derivative, such as (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acid, using coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atom in the chromenone core can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives of the chromenone core.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and inhibition, particularly those involving chromenone derivatives.

Medicine

Medically, chromenone derivatives are known for their anti-inflammatory, antioxidant, and anticancer properties. This compound could be investigated for similar therapeutic effects.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenone core can inhibit enzyme activity by binding to the active site, while the amino acid derivative can enhance binding specificity and affinity. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-methylumbelliferone: A simpler chromenone derivative known for its use in biochemical assays.

    Coumarin: Another chromenone derivative with widespread use in perfumes and as a precursor in organic synthesis.

    Warfarin: A well-known anticoagulant that also features a chromenone core.

Uniqueness

Compared to these compounds, 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoate is unique due to its complex structure, which combines a chromenone core with an amino acid derivative. This complexity allows for more specific interactions with biological targets, potentially leading to unique therapeutic applications.

Properties

Molecular Formula

C23H22ClNO6

Molecular Weight

443.9 g/mol

IUPAC Name

(3-chloro-4-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C23H22ClNO6/c1-13(2)20(25-23(28)29-12-15-7-5-4-6-8-15)22(27)30-16-9-10-17-14(3)19(24)21(26)31-18(17)11-16/h4-11,13,20H,12H2,1-3H3,(H,25,28)/t20-/m0/s1

InChI Key

LLJRITVCYCZUAD-FQEVSTJZSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)Cl

Origin of Product

United States

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